molecular formula C10H18Cl2N2O2 B2557778 1-((2-Methyloxazol-4-yl)methyl)piperidin-3-ol dihydrochloride CAS No. 2320931-36-8

1-((2-Methyloxazol-4-yl)methyl)piperidin-3-ol dihydrochloride

Cat. No. B2557778
CAS RN: 2320931-36-8
M. Wt: 269.17
InChI Key: LHWOQZPLBLRZJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, novel compounds of biological interest were synthesized by in situ reduction of Schiff’s base of 5,6-dimethoxy indanone and 1-(piperidin-4-yl)-1H-benzo[d] imidazol-2(3H)-one in the presence of Ti(OiPr)4 and NaBH3CN .


Molecular Structure Analysis

The molecular structure of “1-((2-Methyloxazol-4-yl)methyl)piperidin-3-ol dihydrochloride” is not explicitly mentioned in the search results .


Chemical Reactions Analysis

The chemical reactions involving “1-((2-Methyloxazol-4-yl)methyl)piperidin-3-ol dihydrochloride” are not explicitly mentioned in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-((2-Methyloxazol-4-yl)methyl)piperidin-3-ol dihydrochloride” are not explicitly mentioned in the search results .

Scientific Research Applications

Antiglaucomatous Drug Development

The compound has been explored for its potential as an antiglaucomatous drug . It exhibits properties of an isoform-selective inhibitor of human carbonic anhydrase II, which is a target for the treatment of glaucoma . This application is significant due to the need for more effective treatments for glaucoma, which is a leading cause of blindness.

Antibacterial and Antifungal Applications

Research indicates that derivatives of this compound have shown a combined potentiated effect against antibiotic-resistant bacteria such as Enterococcus faecium and Escherichia coli, as well as an antimonooxidase effect in vitro . This suggests its potential use in developing new anti-infective drugs.

Monoamine Oxidase Inhibition

The compound has been evaluated as a potential inhibitor of human monoamine oxidase (MAO) A and B . It inhibits these enzymes, which are associated with neurodegenerative disorders like Parkinson’s disease. This opens up possibilities for its use in neuroprotective therapies.

Anticancer Research

Heterocyclic compounds like 1-((2-Methyloxazol-4-yl)methyl)piperidin-3-ol dihydrochloride have been reported to serve as key intermediates in the assembly and preparation of antitumor agents . Its derivatives have shown cytotoxic potential against leukemia cell lines, suggesting its role in cancer chemotherapy .

Pharmacological Applications of Piperidine Derivatives

Piperidine derivatives, which include the structure of this compound, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry, indicating the broad scope of this compound’s applicability in drug development.

Environmental Impact Studies

While direct studies on the environmental impact of this specific compound are not readily available, its structural relatives and synthesis processes involving similar heterocyclic compounds could be assessed for their environmental footprint. This includes evaluating the sustainability of the synthesis methods and the biodegradability of the compound .

Mechanism of Action

The mechanism of action of “1-((2-Methyloxazol-4-yl)methyl)piperidin-3-ol dihydrochloride” is not explicitly mentioned in the search results .

Safety and Hazards

The safety and hazards of “1-((2-Methyloxazol-4-yl)methyl)piperidin-3-ol dihydrochloride” are not explicitly mentioned in the search results .

Future Directions

The future directions of “1-((2-Methyloxazol-4-yl)methyl)piperidin-3-ol dihydrochloride” are not explicitly mentioned in the search results .

properties

IUPAC Name

1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-3-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2.2ClH/c1-8-11-9(7-14-8)5-12-4-2-3-10(13)6-12;;/h7,10,13H,2-6H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWOQZPLBLRZJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)CN2CCCC(C2)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2-Methyloxazol-4-yl)methyl)piperidin-3-ol dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.